molecular formula C19H25NO3 B566034 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid CAS No. 1180488-92-9

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid

Cat. No.: B566034
CAS No.: 1180488-92-9
M. Wt: 315.413
InChI Key: YUTRZIYCTWYZCF-UUBMZHIOSA-N
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Description

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic organic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate steroidal precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to achieve the required quality for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Applications Overview

Application Area Description
Pharmaceutical DevelopmentKey intermediate in the synthesis of steroid-based medications, including hormone replacement therapies and anabolic steroids.
Biochemical ResearchValuable for studying steroid metabolism and understanding biochemical pathways related to steroid hormone production.
Endocrinology StudiesInvestigates androgen effects on human health, aiding treatments for testosterone deficiency and related disorders.
Veterinary MedicineUsed in veterinary pharmaceuticals to address hormonal imbalances in animals.
Analytical ChemistryDevelops methods for detecting and quantifying steroid hormones in biological samples.

Pharmaceutical Development

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic acid is crucial in synthesizing potent 5α-reductase inhibitors such as finasteride and dutasteride , which are used to treat conditions like benign prostatic hyperplasia and prostate cancer. Research indicates that these inhibitors work by blocking the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen responsible for various androgen-mediated diseases .

Biochemical Research

In biochemical studies, this compound serves as a key intermediate for synthesizing other steroid derivatives. Its role in understanding steroid hormone biosynthesis is vital for developing new therapeutic strategies against hormonal disorders . Researchers utilize it to explore metabolic pathways and the regulation of steroid hormones within the body.

Endocrinology Studies

The compound's application extends to endocrinology, where it aids in developing treatments for testosterone deficiency and related disorders. Studies have shown that it can help elucidate the physiological roles of androgens in both male and female health . The pharmacokinetics of derivatives of this compound have been evaluated to understand their efficacy better .

Veterinary Medicine

In veterinary applications, this compound is used to treat hormonal imbalances in animals. Its effectiveness in improving health outcomes for livestock and pets highlights its versatility beyond human medicine .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify steroid hormones in biological samples. This application enhances diagnostic accuracy in clinical settings, allowing for better monitoring of hormonal levels .

Case Studies

  • Finasteride Synthesis : Research has demonstrated a multi-step synthesis process where this compound is converted into finasteride through various chemical reactions, showcasing its importance as a precursor .
  • Pharmacokinetic Studies : A study evaluated the pharmacokinetics of derivatives derived from this compound in healthy male volunteers, establishing dosage parameters and efficacy profiles crucial for clinical applications .
  • Veterinary Applications : In veterinary medicine, studies have documented successful treatments using formulations based on this compound to address hormonal imbalances in various animal species .

Mechanism of Action

The mechanism of action of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in the levels of various steroidal hormones and their metabolites. This modulation can have therapeutic effects in conditions like benign prostatic hyperplasia and other androgen-related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. This specificity makes it valuable for research and therapeutic applications, particularly in the context of steroid metabolism and related disorders .

Biological Activity

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic compound with significant biological relevance, particularly in the context of steroid metabolism and potential therapeutic applications. With a molecular formula of C19H25NO3 and a molecular weight of 315.41 g/mol, this compound exhibits unique structural features that facilitate its interaction with various biological targets.

The synthesis of this compound typically involves multi-step organic reactions, often starting from steroidal precursors. Common methods include cyclization reactions under controlled conditions, utilizing specific catalysts and solvents to optimize yield and purity. The compound's unique heteroatom configuration contributes to its distinct biological activity compared to other steroids.

The primary mechanism of action for this compound involves its ability to interact with enzymes involved in steroid metabolism. It has been shown to inhibit the activity of 5α-reductase, an enzyme critical in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in benign prostatic hyperplasia and other androgen-related disorders . This inhibition can lead to altered levels of steroid hormones and their metabolites, providing therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-androgenic Effects : By inhibiting 5α-reductase, this compound can reduce DHT levels, potentially alleviating conditions such as benign prostatic hyperplasia.
  • Antineoplastic Properties : Preliminary studies suggest that it may have anti-cancer effects, particularly in hormone-sensitive tumors .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic AcidInhibitor of 5α-reductase; used in finasteride synthesis
4-Aza-5α-androstan-1-ene-3-oneSimilar anti-androgenic properties
DutasterideDual inhibitor of both type I and II 5α-reductase

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Inhibition of Prostate Growth : A study demonstrated that analogs of this compound effectively reduced prostate size in animal models by inhibiting DHT production .
  • Cancer Cell Line Studies : Research on various cancer cell lines indicated that compounds with similar structures showed promise in reducing cell proliferation through hormonal modulation .

Properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRZIYCTWYZCF-UUBMZHIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102527
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180488-92-9
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180488-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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